molecular formula C9H12BrN B1338814 2-Bromo-N,N,4-trimethylaniline CAS No. 23667-06-3

2-Bromo-N,N,4-trimethylaniline

Cat. No. B1338814
CAS RN: 23667-06-3
M. Wt: 214.1 g/mol
InChI Key: WHDJFGXRKRLPJK-UHFFFAOYSA-N
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Description

2-Bromo-N,N,4-trimethylaniline is a brominated derivative of aniline, where a bromine atom is substituted at the second position of the benzene ring, and the nitrogen atom is substituted with three methyl groups, one of which is at the fourth position. This compound is part of a broader class of bromoanilines, which are aromatic compounds with varying degrees of bromination and substitution patterns on the benzene ring and the amine group.

Synthesis Analysis

The synthesis of brominated anilines, such as 2-Bromo-N,N,4-trimethylaniline, can be achieved through the bromination of N,N,2-trimethylaniline. The kinetics of this bromination process have been studied in aqueous perchloric acid, where the reaction velocity was found to be inversely proportional to the Hammett acidity function at lower acid concentrations. At higher concentrations, the rate changes more rapidly than the acidity function, suggesting a complex relationship between the reaction rate and the acidity of the medium .

Molecular Structure Analysis

The molecular structure of 2-Bromo-N,N,4-trimethylaniline would consist of a benzene ring with a bromine atom and three methyl groups attached to it, as well as a nitrogen atom that is part of the amine group. The presence of the bromine atom and the methyl groups would influence the electronic distribution within the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Bromoanilines, including 2-Bromo-N,N,4-trimethylaniline, can undergo various chemical reactions, one of which is electrochemical oxidation. In the case of bromoanilines like 4-bromoaniline, the electrochemical oxidation in acetonitrile solution follows the Bacon–Adams mechanism, leading to the formation of oxidized brominated 4-amino-diphenylamines and brominated anilines. The oxidation process can result in the elimination of the substituent in the para position and subsequent substitution at the free ortho position .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N,N,4-trimethylaniline would be influenced by the presence of the bromine atom and the methyl groups. These substituents can affect the compound's solubility, boiling point, melting point, and reactivity. The electrochemical properties, as indicated by the study of 4-bromoaniline, show that the oxidation products can be identified using techniques such as GC-ECD, GC–MS, and ES-MS, which are crucial for understanding the behavior of these compounds under various conditions .

Scientific Research Applications

  • 4-Bromo-N,N,2-trimethylaniline : This compound is listed in ChemSpider, but no specific applications or uses are mentioned.
  • 4,N,N-Trimethylaniline : This compound is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide, respectively .
  • 2-Bromo-N,N,4-trimethylaniline : This compound is listed in Sigma-Aldrich, but no specific applications or uses are mentioned.
  • 4-Bromo-N,N,2-trimethylaniline : This compound is listed in ChemSpider, but no specific applications or uses are mentioned.
  • 4,N,N-Trimethylaniline : This compound is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide, respectively .
  • 2-Bromo-N,N,4-trimethylaniline : This compound is listed in Sigma-Aldrich, but no specific applications or uses are mentioned.
  • 4-Bromo-N,N,2-trimethylaniline : This compound is listed in ChemSpider, but no specific applications or uses are mentioned.
  • 4,N,N-Trimethylaniline : This compound is a tertiary amine that can undergo iron-catalyzed oxidative C-C coupling with phenylacetylene and benzamide in the presence of tert-butylperoxide to form N,4-dimethyl-N-(3-phenylprop-2-ynyl)benzenamine and N-((methyl(p-tolyl)amino)methyl)benzamide, respectively .
  • 2-Bromo-N,N,4-trimethylaniline : This compound is listed in Sigma-Aldrich, but no specific applications or uses are mentioned.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing) .

properties

IUPAC Name

2-bromo-N,N,4-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDJFGXRKRLPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60522950
Record name 2-Bromo-N,N,4-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N,N,4-trimethylaniline

CAS RN

23667-06-3
Record name 2-Bromo-N,N,4-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60522950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XJ Xu, A Amuti, A Wusiman - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
An approach has been developed for the amidation (halogenation) of tertiary arylamines by electrophilic activation using N‐haloimide/amides. Several control experiments have been …
Number of citations: 8 onlinelibrary.wiley.com

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